molecular formula C12H18BrClN2O2S B8035706 1-((3-Bromo-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride

1-((3-Bromo-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B8035706
M. Wt: 369.71 g/mol
InChI Key: PMWDJFPHTUECAK-UHFFFAOYSA-N
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Description

1-((3-Bromo-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H16BrNO2S·HCl It is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Bromo-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the brominated methylphenyl ring.

    Piperidine Introduction: The incorporation of a piperidine ring to the sulfonylated bromomethylphenyl compound.

    Amine Formation: The conversion of the piperidine derivative to the corresponding amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromo-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-((3-Bromo-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride
  • 1-((3-Fluoro-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride
  • 1-((3-Iodo-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride

Uniqueness

1-((3-Bromo-5-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)sulfonylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c1-9-6-10(13)8-12(7-9)18(16,17)15-4-2-11(14)3-5-15;/h6-8,11H,2-5,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWDJFPHTUECAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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